Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring and a benzoate ester
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds with a pyrrolidine ring .
Biochemical Pathways
It has been suggested that similar compounds may modulate the cellular pi3k/akt/mtor pathway .
Pharmacokinetics
Compounds with similar structures are known to have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit phosphorylation of akt in human cancer cells .
Action Environment
It is known that environmental conditions can significantly impact the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-28-18(27)13-4-2-12(3-5-13)17(26)24-15-8-9-25(11-15)16-7-6-14(10-23-16)19(20,21)22/h2-7,10,15H,8-9,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIHCTLXCBNEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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